molecular formula C21H22BrClN2O3 B2365758 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-16-6

1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2365758
CAS No.: 1106750-16-6
M. Wt: 465.77
InChI Key: VXOSMOHLKDUVGV-UHFFFAOYSA-M
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a dihydrobenzodioxin group, and an imidazopyridinium group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the imidazopyridinium group could confer some degree of water solubility .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound is used in chemical synthesis, particularly in the creation of N-heterocyclic carbene derivatives. For instance, Laus et al. (2010) described the synthesis of various derivatives from similar imidazolium salts, demonstrating the potential for diverse chemical applications (Laus et al., 2010).

Antitumor Potential

  • Potikha and Brovarets (2020) studied derivatives of imidazo[1,2-a]pyridin-4-ium bromides and found high antitumor potential against human cancer cell lines. This indicates a promising avenue for the development of new antineoplastic agents (Potikha & Brovarets, 2020).

Fluorescent-Colorimetric Chemosensors

  • Liu, Zeliang, and Zhao (2018) explored the use of benzimidazolium salts, structurally related to the compound , as fluorescent-colorimetric chemosensors. This research underscores its potential application in the development of novel chemosensors, particularly for anion detection (Liu, Zeliang, & Zhao, 2018).

Corrosion Inhibition

  • Saady et al. (2021) evaluated derivatives of imidazo[4,5-b]pyridine, similar to the compound in focus, as inhibitors against steel corrosion. These findings highlight its potential utility in developing corrosion inhibitors in industrial applications (Saady et al., 2021).

Molecular Design for Organic Light-Emitting Devices

  • Jayabharathi et al. (2018) studied dihydrobenzodioxin phenanthroimidazole derivatives for use in non-doped blue organic light-emitting devices. This research suggests that the compound's derivatives could be valuable in the field of organic electronics, particularly in light-emitting applications (Jayabharathi et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with various biological targets due to the presence of multiple functional groups .

Future Directions

Future research on this compound could involve elucidating its synthesis, structure, and reactivity, as well as investigating its potential biological activity. This could involve a range of experimental techniques and potentially also computational modeling .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN2O3.BrH/c22-16-5-7-17(8-6-16)23-14-21(25,24-10-2-1-3-20(23)24)15-4-9-18-19(13-15)27-12-11-26-18;/h4-9,13,25H,1-3,10-12,14H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOSMOHLKDUVGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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